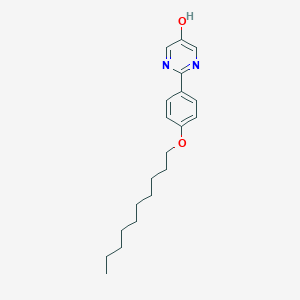
2-(4-(Decyloxy)phenyl)pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a chemical compound with the molecular formula C20H28N2O2 and a molecular weight of 328.4 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves several steps. One common method includes the reaction of 4-(decyloxy)benzaldehyde with guanidine to form the corresponding pyrimidine derivative. The reaction is typically carried out in the presence of a base such as sodium ethoxide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decyloxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL can be compared with other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Thiazolo[3,2-a]pyrimidine: Exhibits antibacterial and antitubercular activities.
4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile: Shows promising antitumor activity.
Propriétés
Numéro CAS |
124410-14-6 |
|---|---|
Formule moléculaire |
C20H28N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(4-decoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-14-24-19-12-10-17(11-13-19)20-21-15-18(23)16-22-20/h10-13,15-16,23H,2-9,14H2,1H3 |
Clé InChI |
TVDIQDRTQAZGDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonymes |
2-[4-(Decyloxy)-phenyl]-5-hydroxypyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















